molecular formula C19H30O5 B1674576 Dodecyl gallate CAS No. 1166-52-5

Dodecyl gallate

Cat. No.: B1674576
CAS No.: 1166-52-5
M. Wt: 338.4 g/mol
InChI Key: RPWFJAMTCNSJKK-UHFFFAOYSA-N
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Description

Dodecyl gallate, also known as lauryl gallate, is an ester formed from dodecanol and gallic acid. It is widely used as an antioxidant and preservative in the food and cosmetic industries. The compound is recognized for its ability to inhibit the growth of fungi, yeast, and bacteria, making it a valuable additive in various products .

Mechanism of Action

Target of Action

Dodecyl gallate, also known as Lauryl gallate, is a gallic acid ester that has been shown to inhibit tumor growth . One of the primary targets of this compound is the Thyroid hormone receptor alpha . This receptor plays a crucial role in the regulation of metabolism and development.

Mode of Action

this compound interacts with its targets by increasing the permeability of the cell membrane and leakage of cellular contents . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins . This interaction results in changes in the cell, leading to apoptosis or programmed cell death .

Biochemical Pathways

this compound affects several biochemical pathways. It upregulates the caspase-dependent apoptotic pathway, leading to cell death . It also inhibits the NF-κB pathway, which plays a key role in regulating the immune response to infection .

Pharmacokinetics

When microencapsulated with methyl-β-cyclodextrin (mβcd), it shows improved stability and water solubility . The encapsulation efficacy of this compound with MβCD was found to be 49% .

Result of Action

The molecular and cellular effects of this compound’s action include increased cell membrane permeability, leakage of cellular contents, and induction of apoptosis . It also inhibits the expression of anti-apoptotic Bcl-2 family proteins, leading to cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the anti-bacterial effect of this compound was found to be independent of pH and temperature . Furthermore, this compound retained high stability against migration when released from linear low-density polyethylene films .

Biochemical Analysis

Biochemical Properties

Dodecyl gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound inhibits the proliferation of cancer cells by interacting with enzymes involved in the cell cycle and apoptosis pathways . It has been shown to inhibit the bacterial membrane respiratory chain, thereby exhibiting antibacterial activity . Additionally, this compound decreases lipid peroxidation and scavenges reactive oxygen species, protecting cells from oxidative damage .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in human osteosarcoma cells by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound enhances hepatic antioxidant status and increases p53 expression, thereby preventing hepatotoxicity . It also inhibits the proliferation of leukemic cells, lymphocytes, and melanoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces apoptosis by activating caspases 8 and 3, cleaving poly (ADP-ribose) polymerase (PARP), and disrupting mitochondrial membrane permeability . This compound increases the Bax/Bcl-2 ratio and decreases the expression of inhibitor of apoptosis protein (IAP) family members, such as X-linked inhibitor of apoptosis protein and survivin . These interactions lead to the activation of the apoptotic pathway and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions but may degrade under extreme conditions . Long-term studies have shown that this compound maintains its antioxidant properties and continues to protect cells from oxidative damage over extended periods . Its efficacy may decrease over time due to potential degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects, such as enhancing antioxidant status and preventing hepatotoxicity . At high doses, this compound may exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to gallic acid and dodecanol, which are further processed by the body . The compound interacts with enzymes such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as solubility, bioavailability, and tissue-specific transport mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its antioxidant and apoptotic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl gallate is synthesized through the esterification of dodecanol with gallic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants into the ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions: Dodecyl gallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Dodecyl gallate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Propyl gallate: Another ester of gallic acid, used as an antioxidant in food and cosmetics.

    Octyl gallate: Similar in structure but with an octyl group instead of a dodecyl group, also used as an antioxidant.

    Methyl gallate: A simpler ester of gallic acid, used in various applications for its antioxidant properties.

Uniqueness of Dodecyl Gallate: this compound stands out due to its longer alkyl chain, which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it particularly effective in protecting lipid-rich environments, such as cell membranes and cosmetic formulations .

Properties

IUPAC Name

dodecyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(20)18(22)17(21)14-15/h13-14,20-22H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWFJAMTCNSJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O5
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048189
Record name Lauryl gallate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or creamy-white odourless solid, Solid
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Dodecyl gallate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, freely soluble in ethanol and ether
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

1166-52-5
Record name Dodecyl gallate
Source CAS Common Chemistry
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Record name Lauryl gallate
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Record name Dodecyl gallate
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Record name Benzoic acid, 3,4,5-trihydroxy-, dodecyl ester
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Record name Lauryl gallate
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Record name Dodecyl 3,4,5-trihydroxybenzoate
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Record name DODECYL GALLATE
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Record name Dodecyl gallate
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Melting Point

Between 95 °C and 98 °C after drying at 90 °C for six hours, 96 - 97 °C
Record name DODECYL GALLATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Dodecyl gallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038720
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Lauryl alcohol in the amount of 294.4 g was heated in a flask of 1 L to a temperature of 60° C. One hundred grams (100 g) of gallic acid was added (purity 90%) together with 1 ml of sulfuric acid (96%) as a catalyst. The mixture was submitted to reaction in a Rotavapor at a temperature of approximately 160° C. and a vacuum of −0.4 bar. While reacting, the azeotropic water/lauryl alcohol was distilled off. Approximately 5 to 6 hours were needed for completion. The percent of remaining gallic acid was controlled by HPLC. When the remaining gallic acid was less than 1%, the process can be taken to the next step. The distilled azeotropic water/lauryl alcohol mixture was separated by means of a separation funnel and the lauryl alcohol can be re-used after quality control by GC. The remaining reaction mixture was cooled down to approximately 55° C., while stirring. In another flask of 2 L with reflux cooler and stirrer, 1 L of petroleum ether (Bp. 40-60° C.) was heated to approximately 55° C. When both the petroleum ether and the reaction mixture had the same temperature (approximately 55° C.), the reaction mixture was slowly added to the petroleum ether while stirring. The mixture of the reactants and the petroleum ether was cooled down over a period of approximately 5 hours to room temperature (hour 0, temp. 55° C.; h. 0.5, temp. 60° C.; h. 1, temp. 55° C.; h.2, temp. 45° C.; h3, temp. 35° C.; h. 4, temp. 25° C.; h. 5, temp. 25° C.). The lauryl gallate crystallized and was filtered via a vacuum sucked glass filter. Solid impure lauryl gallate and filtrate A (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. The solid impure lauryl gallate was mixed again with 0.5 L of petroleum ether (Bp. 40-60° C.), but this time at room temperature. Again, this mixture was filtered by a vacuum sucked glass filter. This time pure lauryl gallate and filtrate B (lauryl gallate, lauryl alcohol, petroleum ether) were obtained. Filtrate A and B were combined and the petroleum ether was recovered via vacuum distillation with a Rotavapor (temp. 60° C., −0.4 Bar). After quality control, the petroleum ether could be re-used. The residue was also checked for remaining lauryl gallate and lauryl alcohol by HPLC and GC, it can be re-used at the start of a next batch. Drying of the pure lauryl gallate for 24 hours at approximately 60° C. and at a vacuum of −0.4 Bar in a vacuum oven, yields crystalline lauryl gallate. Lauryl gallate was obtained as a crystalline silver white powder with a purity of 81.35%. The conversion rate was rather good as only 0.2% of gallic acid was found remaining in the reaction mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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